BenchChemオンラインストアへようこそ!

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

SARS-CoV-2 RdRp inhibition indole N-substitution

Procure 862825-72-7 as a unique 4-fluorobenzyl indole-3-thioacetamide probe—absent from all published potent SARS-CoV-2 RdRp inhibitors. Map RdRp N-1 steric tolerance via head-to-head assays vs. 6b2/6d5. Use the primary acetamide as a common intermediate for parallel diversification into N-phenyl (RSV/IAV) and N-benzyl (SARS-CoV-2 RdRp) libraries. Deploy as a structurally matched negative control for antiviral assays. Benchmark fluorine metabolic stability.

Molecular Formula C17H15FN2OS
Molecular Weight 314.38
CAS No. 862825-72-7
Cat. No. B2593755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
CAS862825-72-7
Molecular FormulaC17H15FN2OS
Molecular Weight314.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)SCC(=O)N
InChIInChI=1S/C17H15FN2OS/c18-13-7-5-12(6-8-13)9-20-10-16(22-11-17(19)21)14-3-1-2-4-15(14)20/h1-8,10H,9,11H2,(H2,19,21)
InChIKeyNDGGRVNOOOYYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)thio)acetamide (CAS 862825-72-7) – Core Structural and Physicochemical Properties for Antiviral Screening Prioritization


2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)thio)acetamide (CAS 862825-72-7) is a synthetic indole-3-thioacetamide derivative with the molecular formula C₁₇H₁₅FN₂OS and a molecular weight of 314.4 g/mol . The compound features a 4-fluorobenzyl substituent at the indole N-1 position and a primary thioacetamide group at the indole C-3 position, distinguishing it from the more commonly studied N‑benzyl‑ or N‑phenyl‑acetamide analogs within the same chemotype. No specific bioactivity data for this exact compound were identified in major public databases (PubChem, ChEMBL, PubMed) as of the search date, which itself represents a critical procurement‑decision factor when comparing with analogs that have published quantitative antiviral profiles.

Why Closely Related Indole-3-thioacetamide Analogs Cannot Substitute for 2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)thio)acetamide in Mechanism‑Focused Antiviral Programs


Within the indole-3-thioacetamide class, both the nature of the N‑1 substituent on the indole ring and the amine substitution on the acetamide moiety have been shown to dramatically modulate target engagement and inhibitory potency. For example, in the SARS-CoV-2 RdRp inhibitor series reported by Zhang et al., removal of the N‑methyl group from indole (series 6a → 6b) resulted in a ~4‑fold increase in inhibitory activity [1]. Conversely, introduction of an N‑benzyl group on the acetamide nitrogen consistently enhanced RdRp inhibition compared to the primary acetamide [1]. The 4‑fluorobenzyl group present in 862825‑72‑7 is not found in any of the published potent RdRp or dual RSV/IAV inhibitors, meaning that simple interchange with an N‑benzyl‑acetamide or N‑phenyl‑acetamide analog will alter both pharmacodynamic and pharmacokinetic properties in an unpredictable manner. Therefore, generic substitution based solely on the indole‑thioether core is unwarranted without head‑to‑head comparative data.

Quantitative Differentiation Evidence for 2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)thio)acetamide vs. Closest Structural Analogs


1. Structural Differentiation: 4‑Fluorobenzyl vs. Unsubstituted Indole N‑1 Position in SARS‑CoV‑2 RdRp Inhibitors

The 4‑fluorobenzyl group at the indole N‑1 position of 862825‑72‑7 is structurally distinct from the unsubstituted indole (R₂ = H) present in the most potent SARS‑CoV‑2 RdRp inhibitors of the 6b and 6d series. In the SAR study by Zhao et al., the unsubstituted indole series (6b1‑7) exhibited IC₅₀ values ranging from 3.35 μM (6b2) to 9.08 μM (6b4) against SARS‑CoV‑2 RdRp [1]. Introduction of a 4‑bromo substituent at the indole C‑4 position (6d5) improved the IC₅₀ to 1.11 ± 0.05 μM [1]. The bulkier, electron‑withdrawing 4‑fluorobenzyl group in 862825‑72‑7 introduces both steric and electronic perturbations that are absent in all reported active analogs, and the impact of this substitution on RdRp binding has not been experimentally determined. This absence of SAR coverage means the compound offers a unique chemical probe space that is not represented by the commercially available N‑unsubstituted or N‑methyl indole analogs.

SARS-CoV-2 RdRp inhibition indole N-substitution

2. Amide Substitution Pattern: Primary Acetamide vs. N‑Phenyl‑Acetamide in RSV/IAV Dual Inhibition

862825‑72‑7 bears a primary thioacetamide group (-C(=O)NH₂), whereas the reported dual RSV/IAV inhibitor RSV‑IN‑4 (CAS 862825‑89‑6) contains an N‑(2‑ethoxyphenyl)acetamide moiety. In HEp‑2 cell‑based assays, RSV‑IN‑4 exhibited an anti‑RSV EC₅₀ of 11.76 μM and a CC₅₀ of 20.74 μM, yielding a selectivity index (SI) of ~1.8 . Structure‑activity relationship (SAR) data from the parent publication demonstrate that conversion of the primary acetamide to an N‑phenyl‑acetamide is critical for achieving sub‑micromolar dual inhibitory activity against RSV and IAV [1]. The primary acetamide of 862825‑72‑7 therefore predicts a lower intrinsic anti‑RSV/IAV potency, but the compound may serve as a synthetic intermediate for generating focused libraries of N‑substituted derivatives that explore alternative selectivity windows outside the N‑phenyl‑acetamide space.

RSV influenza A dual inhibitor acetamide substitution

3. Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Drug‑Likeness

862825‑72‑7 possesses a molecular weight of 314.4 g/mol and a molecular formula of C₁₇H₁₅FN₂OS . By comparison, RSV‑IN‑4 (CAS 862825‑89‑6) has a molecular weight of 326.4 g/mol (C₁₈H₁₈N₂O₂S) , and the lead SARS‑CoV‑2 RdRp inhibitor 6d5 has a molecular weight of approximately 403 g/mol (C₂₂H₂₂BrN₃O₂S, inferred). The 4‑fluorobenzyl substituent in 862825‑72‑7 increases lipophilicity relative to the unsubstituted indole analogs while maintaining a lower molecular weight than the N‑benzyl‑acetamide series. The predicted Log P for 862825‑72‑7 is approximately 3.2–3.5 (estimated by structural analogy to compound 6b1, Log P = 3.03, with the addition of a 4‑fluorobenzyl group contributing ~0.5–1.0 Log P units), placing it within the drug‑like range but below the N‑benzyl‑acetamide compounds (Log P range 3.03–5.43) [1]. The lower molecular weight and intermediate lipophilicity may translate into improved aqueous solubility and permeability relative to bulkier analogs, although direct solubility or permeability data for 862825‑72‑7 are not publicly available.

physicochemical properties Log P drug‑likeness fluorine effect

4. Class‑Level Cytotoxicity and Safety Window Assessment

For the indole‑3‑thioacetamide class, cytotoxicity data are consistently favorable. In the SARS‑CoV‑2 RdRp series, compounds 6b1‑6b7 (primary acetamide, unsubstituted indole) all exhibited CC₅₀ values >100 μM in the CCK‑8 assay [1]. The dual RSV/IAV inhibitor RSV‑IN‑4 showed a CC₅₀ of 20.74 μM against HEp‑2 cells, with an anti‑RSV EC₅₀ of 11.76 μM, yielding a selectivity index of 1.8 . The higher CC₅₀ range (>100 μM) for the primary acetamide series suggests that 862825‑72‑7 may also benefit from low inherent cytotoxicity, although direct CC₅₀ data for this compound are absent. The presence of the 4‑fluorobenzyl group introduces a potential metabolic liability (oxidative defluorination) that could affect cytotoxicity in certain cell lines, but no experimental data address this.

cytotoxicity CC₅₀ selectivity index indole thioacetamide

Procurement‑Driven Application Scenarios for 2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)thio)acetamide Based on Current Evidence


1. Chemical Probe for Exploring Indole N‑1 Substituent Effects in Viral RdRp Assays

Because all published potent SARS‑CoV‑2 RdRp inhibitors within the indole‑3‑thioacetamide class lack an N‑1 substituent larger than a methyl group [1], 862825‑72‑7 can be deployed as a unique chemical probe to dissect the steric and electronic tolerance of the RdRp binding pocket at the indole N‑1 position. A head‑to‑head dose‑response assay against SARS‑CoV‑2 RdRp alongside 6b2 and 6d5 would immediately illuminate whether the 4‑fluorobenzyl group is accommodated or disfavored, guiding subsequent medicinal chemistry efforts.

2. Versatile Synthetic Intermediate for Focused Antiviral Library Construction

The primary amide functionality of 862825‑72‑7 permits straightforward diversification into N‑substituted acetamides through amide coupling or reductive amination. Given that N‑phenyl‑acetamide derivatives have demonstrated dual RSV/IAV inhibition [2] and N‑benzyl‑acetamides have shown SARS‑CoV‑2 RdRp inhibition [1], 862825‑72‑7 represents a common intermediate that can be used to generate parallel libraries exploring both antiviral indications while retaining the differentiated 4‑fluorobenzyl indole core.

3. Fluorine‑Specific Physicochemical Optimization in Early‑Stage Drug Discovery

The 4‑fluorobenzyl group confers distinct electronic properties (electronegativity, C–F bond stability) that can influence metabolic stability and membrane permeability in ways that unsubstituted or methyl‑substituted analogs cannot replicate . Procurement of 862825‑72‑7 enables early‑stage ADME profiling (e.g., microsomal stability, Caco‑2 permeability) to benchmark the impact of fluorine incorporation on the indole‑3‑thioacetamide scaffold, providing data that are directly transferable to lead optimization of more potent analogs.

4. Negative Control for N‑Substituted Acetamide Antiviral Assays

Since the primary acetamide group in 862825‑72‑7 is expected to be significantly less active against RSV and IAV than the N‑phenyl‑acetamide analogs (based on SAR from Zhang et al. [2]), the compound can serve as a structurally matched negative control in cell‑based antiviral assays. This application is critical for validating that observed antiviral effects of N‑substituted derivatives are truly driven by the acetamide substitution rather than by the indole‑thioether scaffold itself.

Quote Request

Request a Quote for 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.